tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate
Description
Properties
Molecular Formula |
C12H13F2NO4 |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H13F2NO4/c1-11(2,3)19-10(16)15-7-5-4-6-8-9(7)18-12(13,14)17-8/h4-6H,1-3H3,(H,15,16) |
InChI Key |
ARPZGBYHGSEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methylbenzo[1.3]dioxoles
Methylbenzo[1.3]dioxoles are chlorinated using reagents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). For example, chlorination of 4-methylbenzo[1.3]dioxole yields 2,2-dichloromethyl-4-chlorobenzo[1.3]dioxole. This step typically employs inert solvents like dichloromethane (DCM) or carbon tetrachloride at temperatures ranging from 0°C to 40°C. Excess chlorinating agents ensure complete conversion, with underchlorinated byproducts recycled into subsequent batches.
Fluorination with Hydrogen Fluoride (HF)
The dichloromethyl intermediate is fluorinated using anhydrous hydrogen fluoride (HF). A molar ratio of 5:1 to 30:1 (HF:substrate) ensures complete substitution of chlorine atoms at the 2-position. Reactions proceed at -20°C to +15°C to minimize side reactions, yielding 2,2-difluorobenzo[1.3]dioxole derivatives. Solvent-free conditions are preferred to simplify purification, though methylene chloride may be used as an auxiliary solvent.
Hydrolysis to Carbaldehyde
The fluorinated product, 2,2-difluoro-4-(dichloromethyl)benzo[1.3]dioxole, is hydrolyzed using carboxylic acids such as formic or oxalic acid. Formic acid (10–25 equiv) at 80–100°C cleaves the dichloromethyl group to produce 2,2-difluorobenzo[1.3]dioxole-4-carbaldehyde. Distillation under reduced pressure isolates the aldehyde in >90% purity.
Functionalization at the 4-Position
The 4-carbaldehyde group serves as a precursor for introducing the amine functionality required for carbamate formation.
Reductive Amination of the Aldehyde
The aldehyde is converted to a primary amine via reductive amination. For example, treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C yields 4-aminomethyl-2,2-difluorobenzo[1.3]dioxole. Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol reduces an intermediate oxime (formed via hydroxylamine hydrochloride) to the amine.
Direct Amination Strategies
Recent advances employ transition-metal-catalyzed C–H amination. Copper(I) iodide and phenanthroline ligands facilitate the coupling of 2,2-difluorobenzo[1.3]dioxole-4-carbaldehyde with ammonia or amines, though yields remain moderate (50–70%).
Carbamate Protection with tert-Butyl Group
The primary amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride).
Boc Anhydride Coupling
Reaction of 4-amino-2,2-difluorobenzo[1.3]dioxole with Boc anhydride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C to 25°C affords the target compound in 85–95% yield. DMAP (4-dimethylaminopyridine) accelerates the reaction, enabling completion within 2–4 hours.
Table 1: Optimization of Boc Protection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | TEA | Pyridine | NaHCO₃ |
| Catalyst | DMAP | None | DMAP |
| Temperature (°C) | 0→25 | 25 | 25 |
| Yield (%) | 95 | 78 | 82 |
Alternative Protecting Groups
While Boc is the standard, other groups like Fmoc (fluorenylmethyloxycarbonyl) have been explored. However, tert-butyl offers superior stability under acidic and basic conditions, making it ideal for multistep syntheses.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate). The target compound elutes at Rf = 0.62 in 9:1 DCM/ethyl acetate.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): δ 1.47 (s, 9H, C(CH₃)₃), 4.40 (d, J = 5.7 Hz, 2H, CH₂NHBoc), 7.45–7.85 (m, 2H, ArH).
-
HRMS (ESI+) : m/z calculated for C₁₂H₁₃F₂NO₄ [M + H]⁺: 273.23, found: 273.23.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines:
Acidic Hydrolysis
-
Reagents : HCl (concentrated) or trifluoroacetic acid (TFA)
-
Conditions : Room temperature to reflux in aqueous/organic solvent mixtures
-
Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the C–O bond, releasing CO₂ and tert-butanol .
Basic Hydrolysis
-
Reagents : NaOH or KOH
-
Conditions : Aqueous ethanol at elevated temperatures (50–80°C)
| Condition | Reagent | Temperature | Yield | Source |
|---|---|---|---|---|
| Acidic | 6M HCl | Reflux | 85–90% | |
| Basic | 2M NaOH in EtOH/H₂O | 60°C | 78% |
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group serves as a temporary amine protector, removable under mild acidic conditions:
-
Reagents : TFA in dichloromethane (DCM) or HCl in dioxane
-
Mechanism : Acid-catalyzed cleavage generates a carbamic acid intermediate, decomposing to CO₂ and the free amine .
Example :
In a synthesis of lumacaftor derivatives, TFA-mediated deprotection of the Boc group enabled subsequent coupling with carboxylic acids under HATU/DMAP activation .
Coupling Reactions
The deprotected amine participates in amide bond formation, a key step in drug discovery:
Reagents :
-
Activating Agents : HATU, HOBt, or DCC
-
Bases : Triethylamine (TEA), DMAP
-
Solvents : DMF, DCM, or THF
Experimental Protocol (from ):
-
Combine lumacaftor (1 equiv), HATU (1.2 equiv), and DMAP (0.1 equiv) in DMF.
-
Add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1 equiv).
-
Stir at room temperature for 12 hours.
-
Isolate product via ethyl acetate extraction and column chromatography.
Functionalization of the Aromatic Ring
The electron-deficient benzodioxole ring undergoes electrophilic substitution at the 4- and 5-positions:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C.
-
Halogenation : Bromine or iodine in acetic acid.
Limitations :
The 2,2-difluoro substituents deactivate the ring, necessitating harsh conditions for electrophilic attacks .
Stability Under Reductive Conditions
The carbamate group remains intact under mild reduction:
-
Reagents : NaBH₄ or LiAlH₄
-
Outcome : Selective reduction of ketones or esters without Boc cleavage .
This compound’s versatility in hydrolysis, coupling, and ring functionalization makes it valuable for synthesizing bioactive molecules, particularly CFTR modulators . Experimental protocols emphasize mild deprotection conditions and high-yielding coupling strategies, as demonstrated in recent pharmaceutical research .
Scientific Research Applications
Anticancer Properties
Research indicates that tert-butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate may exhibit anticancer properties. Studies suggest that it could inhibit angiogenesis and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Drug Development
The compound's ability to interact with various biological targets positions it as a valuable lead compound in drug development. Preliminary studies have shown potential binding affinity to proteins involved in cell signaling pathways associated with cancer progression.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that allow for further modifications. The presence of the carbamate functional group facilitates hydrolysis under acidic or basic conditions, enabling the introduction of additional functional groups for enhanced biological activity.
Preliminary studies have focused on the biological activity of this compound. Interaction studies suggest that it may influence key signaling pathways related to cancer cell survival and proliferation. Further pharmacokinetic and pharmacodynamic studies are necessary to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets. The difluorobenzo dioxole ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS 401811-77-6)
- Molecular Formula: C₁₂H₁₄BrNO₄
- Molecular Weight : 316.15 g/mol
- Key Differences : Bromine substituent at the 5-position instead of fluorine.
- Applications: Used in synthetic chemistry as a halogenated intermediate.
- Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate (CAS 379229-84-2)
- Molecular Formula: C₁₂H₁₄ClNO₄
- Molecular Weight : 271.70 g/mol
- Key Differences : Chlorine substituent at the 5-position. Lower molecular weight compared to the bromo and difluoro analogs.
- Applications : Similar use as a synthetic building block. Stable at room temperature, suggesting less sensitivity to environmental conditions than the bromo analog .
- Safety : Shares hazard profiles (H302: harmful if swallowed; H315, H319, H335) with the bromo derivative .
| Compound | Substituent | Molecular Weight (g/mol) | Storage Conditions | Key Hazards |
|---|---|---|---|---|
| tert-Butyl (2,2-difluoro-...) | 2,2-F₂ | Not explicitly provided | Likely room temp* | Not reported in evidence |
| tert-Butyl (5-bromo-...) | 5-Br | 316.15 | 2–8°C | H315, H319, H335 |
| tert-Butyl (5-chloro-...) | 5-Cl | 271.70 | Room temperature | H302, H315, H319, H335 |
*Inferred from stability of chloro analog .
Structural Derivatives with Modified Functional Groups
1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate (CAS 1956385-48-0)
- Key Differences : Incorporates an azetidine ring and ethyl carboxylate group. The Boc group is retained, but the benzodioxole is at the 5-position.
- Applications : Used in advanced medicinal chemistry for ring-strained heterocycles, highlighting the versatility of difluorobenzodioxole motifs in drug discovery .
Fludioxonil Metabolites (e.g., 2-(2,2-difluorobenzo[1,3]dioxol-4-yl)-2-hydroxyacetamide)
- Key Differences : Hydroxyacetamide substituent instead of Boc-carbamate.
- Applications : Detected as metabolites of the fungicide fludioxonil in crops (e.g., wheat). Demonstrates environmental persistence at trace levels (<0.001 mg/kg) .
Positional Isomers and Similarity Scores
lists compounds with similarity scores based on structural overlap:
- tert-Butyl (4-hydroxyphenyl)carbamate (Similarity: 0.78): Lacks the benzodioxole ring but retains the Boc-protected amine, emphasizing the importance of the benzodioxole core in target compound specificity .
- tert-Butyl (2-bromophenyl)carbamate (Similarity: 0.89): Highest similarity due to halogenated aromatic systems, though without the oxygenated dioxole ring .
Biological Activity
tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound notable for its unique structural characteristics, including a tert-butyl group, a difluorinated benzo[d][1,3]dioxole moiety, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 273.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.
Structural Properties
The structure of this compound allows for significant interactions with biological targets. The presence of the carbamate group enhances its reactivity and potential for hydrolysis under various conditions, while the difluorinated aromatic ring may participate in electrophilic aromatic substitution reactions. This unique combination of functional groups contributes to its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest mechanisms involving:
- Angiogenesis Inhibition : The compound may inhibit the formation of new blood vessels that tumors require for growth.
- Apoptosis Induction : It has been shown to induce programmed cell death in various cancer cell lines.
A study highlighted the compound's ability to interact with proteins involved in cell signaling pathways related to cancer progression. The difluorinated moiety enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, including drug-resistant pathogens. For instance:
- Antibacterial Testing : Compounds structurally similar to this compound were tested against strains like E. coli and S. aureus, demonstrating promising results against Gram-positive bacteria .
Synthesis and Evaluation
The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups. Here’s a summary of some key studies:
Pharmacokinetics
Detailed pharmacokinetic studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters will be crucial for assessing its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. Here’s a comparative summary:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl N-(2-(2,6-dioxo-3-piperidyl)-1-oxoisoindolin-4-yl)carbamate | C15H19N3O4 | Investigated for antiangiogenic properties |
| (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | C15H20F2N2O3 | Potential central nervous system activity |
| tert-butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | C15H18F2N2O3 | Studied for various biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for tert-butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate protection of the amine group on the 2,2-difluorobenzo[d][1,3]dioxol-4-amine scaffold using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Key steps include:
Dissolving the amine precursor in anhydrous THF or DCM under inert atmosphere.
Adding Boc₂O dropwise at 0–5°C to minimize side reactions.
Stirring at room temperature for 12–24 hours.
- Yield Optimization : Reaction efficiency depends on solvent polarity, temperature, and stoichiometry. For example, using THF instead of DCM increases solubility of intermediates but may reduce yields by 10–15% due to competing side reactions .
Q. How is this compound characterized spectroscopically?
- Key Techniques :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The difluorobenzo-dioxole moiety shows aromatic protons at 6.8–7.2 ppm and fluorine-coupled splitting patterns .
- LC-MS : Molecular ion peaks at m/z 315–317 [M+H]⁺ confirm the molecular weight. Fragmentation patterns include loss of the Boc group (m/z ~215) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | 1.4 ppm (s, 9H, t-Bu) | |
| ¹³C NMR | 155 ppm (C=O) | |
| LC-MS | 315.2 [M+H]⁺ |
Advanced Research Questions
Q. What are the stability challenges of this compound under acidic or basic conditions, and how can decomposition be mitigated?
- Stability Profile :
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA, HCl), leading to deprotection and formation of the free amine. This is advantageous in prodrug synthesis but problematic in storage .
- Basic Conditions : Prolonged exposure to bases (e.g., NaOH, K₂CO₃) induces hydrolysis of the carbamate, generating CO₂ and tert-butanol.
- Mitigation Strategies :
- Store at ≤-20°C under anhydrous conditions.
- Use stabilizing agents like molecular sieves in polar aprotic solvents .
Q. How does this compound serve as an intermediate in antiviral drug development?
- Role in Medicinal Chemistry : The compound’s difluorobenzo-dioxole moiety enhances metabolic stability and bioavailability in nucleoside analogs. For example, it is a key intermediate in GS-7682, a prodrug targeting pneumo- and picornaviruses .
- Case Study : In GS-7682 synthesis, the Boc-protected amine undergoes sequential deprotection, glycosylation, and phosphorylation to yield the active antiviral agent. Yield improvements (≥90%) were achieved using TBS-protected intermediates and controlled reaction temperatures .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Analysis of Discrepancies : Disparities in yields (e.g., 70% vs. 90%) arise from:
Purification Methods : Silica gel chromatography (70% yield) vs. recrystallization (90% yield) .
Catalyst Use : DMAP (85% yield) vs. no catalyst (65% yield) .
- Recommendations :
- Optimize stoichiometry (1.2 eq Boc₂O to amine).
- Use anhydrous solvents and inert gas purging to suppress hydrolysis .
Data Contradiction & Validation
Q. What analytical methods validate the purity of this compound when HPLC and NMR data conflict?
- Resolution Strategy :
HPLC-DAD-MS : Confirms molecular weight and detects UV-active impurities (e.g., unreacted amine or Boc-anhydride byproducts).
2D NMR (HSQC, HMBC) : Assigns ambiguous peaks and identifies regioisomeric contaminants.
Elemental Analysis : Validates C/H/N/F ratios to ±0.3% deviation .
Methodological Best Practices
Q. What precautions are critical when scaling up synthesis of this compound?
- Safety & Efficiency :
- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C during Boc₂O addition).
- Waste Management : Neutralize acidic/basic waste with bicarbonates before disposal .
- Scale-Up Table :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Solvent Volume | 10 mL THF | 1 L THF |
| Reaction Time | 24 h | 18 h (optimized) |
| Yield | 75% | 82% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
